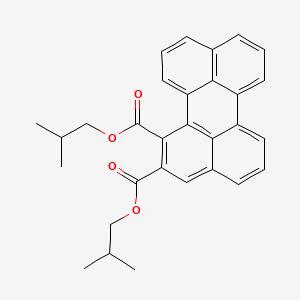

![molecular formula C19H24F3N3 B1401644 [6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-29-4](/img/structure/B1401644.png)

[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Overview

Description

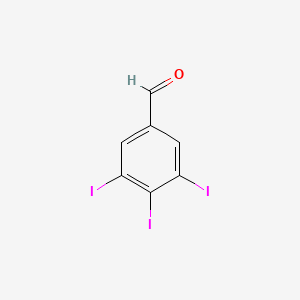

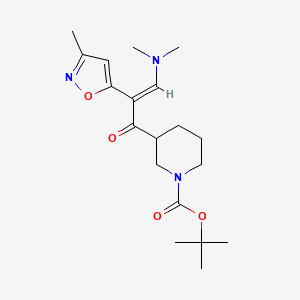

“[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a chemical compound with the molecular formula C19H24F3N3 . It is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H24F3N3. For a 3D representation of the molecule, you may refer to specialized chemical databases or software.Scientific Research Applications

Heterocyclic Amines in Cancer Research

Heterocyclic amines (HAs) are compounds formed during the cooking process of meats and have been studied extensively for their implications in cancer research. The formation and biological significance of these compounds, including their carcinogenic potential and mechanisms of action, have been the subject of numerous studies. For instance, the role of food-derived heterocyclic amines in the etiology of human breast cancer has been reviewed, highlighting the importance of dietary factors and the metabolic activation of HAs in carcinogenesis (Snyderwine, 1994). This research emphasizes the complex interactions between dietary carcinogens, human metabolism, and cancer risk, which could be relevant to studies on similar compounds.

Analytical Techniques for Biogenic Amines

The analysis of biogenic amines in biological matrices and food products is crucial for understanding their biological effects and exposure levels. Techniques for quantifying these compounds, including [6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, involve advanced chromatographic methods and mass spectrometry. These methodologies facilitate the study of the compound's metabolism, distribution, and potential toxicological impacts. A review on the analysis of a specific heterocyclic amine, PhIP, and its metabolites underscores the analytical challenges and developments in this field (Teunissen et al., 2010).

Antitubercular Activity of Heterocyclic Compounds

The search for new antitubercular agents has led to the exploration of various heterocyclic compounds, including those with pyridinyl structures. Studies on derivatives of isoniazid, a key antitubercular drug, have shown promising activity against Mycobacterium tuberculosis, highlighting the potential of heterocyclic compounds in developing new treatments. For example, the review on antitubercular activity of certain heterocyclic derivatives presents a comprehensive overview of compounds evaluated for their efficacy against tuberculosis (Asif, 2014).

Environmental and Technological Applications

Heterocyclic compounds, similar to the one , are also investigated for their environmental applications, such as the removal of persistent organic pollutants from water. Studies on amine-functionalized sorbents for the removal of perfluoroalkyl substances (PFAS) from water supplies demonstrate the utility of such compounds in environmental remediation efforts (Ateia et al., 2019).

Safety and Hazards

properties

IUPAC Name |

6-[4-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3N3/c1-5-25(6-2)13-14-7-9-15(10-8-14)17-11-16(19(20,21)22)12-18(23-17)24(3)4/h7-12H,5-6,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPUIUHVADHSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

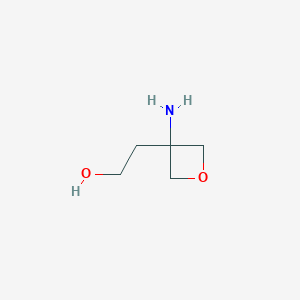

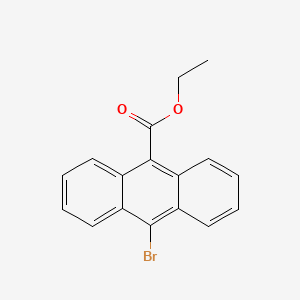

![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

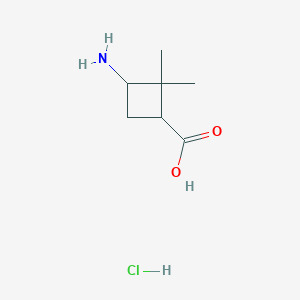

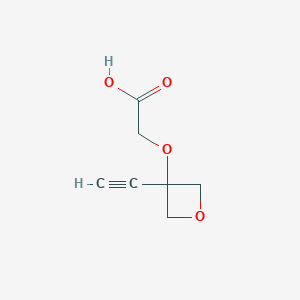

![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)

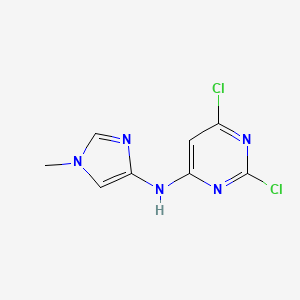

![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)